3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-8(14)4-3-7-6-2-1-5-10-9(6)12-11-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBKNASBQWYQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Followed by Hydrolysis
The 3-amino derivative of pyrazolo[3,4-b]pyridine reacts with acryloyl chloride to form an intermediate acrylamide, which is hydrogenated and hydrolyzed to yield the propanoic acid derivative.
- Acylation:
$$
\text{3-Amino-pyrazolo[3,4-b]pyridine} + \text{Acryloyl chloride} \rightarrow \text{3-Acrylamido-pyrazolo[3,4-b]pyridine}
$$
Conditions: Pyridine, room temperature.
- Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bond.
- Hydrolysis: Acidic or basic hydrolysis converts the amide to the carboxylic acid.
Alkylation with Ethyl Acrylate
A nucleophilic substitution at position 3 of halogenated pyrazolo[3,4-b]pyridine with ethyl acrylate introduces the ester side chain, followed by saponification.
Reaction Sequence:
$$
\text{3-Bromo-pyrazolo[3,4-b]pyridine} + \text{Ethyl acrylate} \xrightarrow{\text{Base}} \text{Ethyl 3-(pyrazolo[3,4-b]pyridin-3-yl)propanoate}
$$
$$
\text{Ester} \xrightarrow{\text{NaOH/HCl}} \text{3-(Pyrazolo[3,4-b]pyridin-3-yl)propanoic acid}
$$
Alternative Routes via Schiff Base Intermediates
The 3-amino group undergoes condensation with β-keto esters (e.g., ethyl acetoacetate) to form enamine intermediates, which are hydrolyzed to propanoic acid derivatives.
Example:
$$
\text{3-Amino-pyrazolo[3,4-b]pyridine} + \text{Ethyl acetoacetate} \rightarrow \text{Enamine intermediate} \xrightarrow{\text{Hydrolysis}} \text{Propanoic acid}
$$
Conditions: Glacial acetic acid, reflux.
Spectroscopic Characterization
Synthetic products are validated using:
- ¹H NMR: Distinct signals for pyrazole NH (~δ 13.0 ppm), aromatic protons (δ 7.1–8.5 ppm), and propanoic acid protons (δ 2.3–3.1 ppm).
- IR: Strong absorption at ~1690 cm⁻¹ (C=O stretch).
Synthetic Optimization Data
Challenges and Solutions
- Regioselectivity: N-1 vs. N-2 substitution is controlled using chromatographic separation.
- Side Reactions: Over-hydrolysis during saponification is mitigated by short reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biochemical Properties
The compound exhibits significant interactions with various biological targets, primarily kinases involved in cell signaling pathways. Its structure allows it to form hydrogen bonds and π–π stacking interactions with proteins, influencing cellular processes such as proliferation and apoptosis.
The compound influences several cellular processes:
- Cell Signaling : It modulates pathways critical for cell survival and proliferation.
- Enzyme Activity : At low doses, it enhances enzyme activity without significant toxicity.
- Metabolic Pathways : Involvement in cytochrome P450-mediated biotransformation.
Cancer Treatment
Due to its kinase inhibition properties, 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid has shown promise in cancer therapy:
- Antiproliferative Effects : Demonstrates cytotoxicity against various cancer cell lines (e.g., A172, U87MG).
- Mechanism : Inhibition of kinases involved in tumor growth and survival.
Anti-inflammatory Properties
The compound's ability to inhibit TBK1 suggests potential applications in treating inflammatory diseases:
- Modulation of Immune Response : By inhibiting TBK1 signaling pathways, it may reduce inflammation.
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of this compound:
- Application in Neurodegenerative Diseases : It may have therapeutic implications for conditions like Alzheimer's and Parkinson's disease through kinase modulation.
Case Studies and Research Findings
Numerous studies have documented the efficacy and safety of this compound:
Table 2: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Cancer Cell Lines | Demonstrated significant cytotoxicity against A172 and U87MG cells. |
| Study B (2021) | Inflammatory Response | Showed reduction in cytokine production in a TBK1-dependent model. |
| Study C (2020) | Neuroprotection | Indicated potential benefits in models of neurodegeneration through kinase inhibition. |
Mechanism of Action
The mechanism of action of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby regulating cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid
- Structural Difference : Replaces the pyrazole ring in the target compound with a pyrrole ring (one nitrogen atom instead of two).
- This compound has a similarity score of 0.81 to the target molecule .
- Biological Relevance : Pyrrolopyridine derivatives are often explored in kinase inhibition but may lack the β-lactamase inhibition efficacy seen in pyrazolopyridines due to electronic differences .
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Structural Difference : Features a pyridine substituent at the 5-position of the pyrrolopyridine core.
- Similarity score: 0.78 .
Functional Group Variations
3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-1-propanol
- Structural Difference : Replaces the carboxylic acid with a primary alcohol (-OH).
- Impact: Solubility: Lower aqueous solubility compared to the carboxylic acid (LogP = 0.12 vs. ~1.5–2.0 for propanoic acid derivatives). Metabolism: The alcohol group is more susceptible to glucuronidation, reducing bioavailability. Molecular Weight: 177.203 g/mol (vs. ~205–220 g/mol for propanoic acid analogs) .
N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide
- Structural Difference: Substitutes the propanoic acid with a hydrazinecarboxamide group and adds bulky substituents (e.g., dichlorophenyl).
- Impact : This derivative (Ki16425) acts as a lysophospholipid receptor antagonist, demonstrating that functional group changes can shift biological activity from enzyme inhibition to receptor modulation .
Substituent Position and Chain Length
3-[3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl]propanoic Acid
- Structural Difference: Introduces a phenyl spacer between the pyrrolopyridine core and propanoic acid.
- Impact : The extended conjugation and rigidity may reduce conformational flexibility, affecting binding to flat enzymatic active sites. Molecular weight: 266.30 g/mol (C16H14N2O2) .
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine
Comparative Data Table
Research Findings and Implications
- β-Lactamase Inhibition: The propanoic acid group in the target compound enhances binding to the OXA-48 β-lactamase active site, outperforming alcohol or amide derivatives in enzymatic assays .
- Metabolic Stability : Carboxylic acid derivatives generally exhibit longer half-lives than alcohol analogs due to reduced Phase II metabolism .
- Selectivity : Pyrazolopyridine cores show higher selectivity for bacterial enzymes over human kinases compared to pyrrolopyridines, attributed to the electronic effects of the second nitrogen atom .
Biological Activity
3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered significant attention due to its potential biological activities, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with kinases, which are crucial for cell signaling and regulation. The compound's structure enables it to form hydrogen bonds and π–π stacking interactions with target proteins, influencing various cellular processes .
Target Kinases
Research indicates that derivatives of 1H-pyrazolo[3,4-b]pyridine, including this compound, can inhibit specific kinases such as TBK1 (TANK-binding kinase 1). This inhibition has been linked to anti-inflammatory and anticancer effects. For example, a study identified a related derivative with an IC50 value of 0.2 nM against TBK1, demonstrating its potency in inhibiting downstream signaling pathways associated with immune responses and tumor proliferation .
Biological Activities
The compound exhibits various biological activities that are summarized below:
| Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits TBK1 and other kinases involved in cell signaling pathways. |
| Antiproliferative Effects | Demonstrates cytotoxicity against several cancer cell lines (e.g., A172, U87MG). |
| Anti-inflammatory Properties | Modulates immune response by inhibiting TBK1 signaling pathways. |
| Neuroprotective Effects | Potential applications in neurodegenerative diseases through kinase modulation. |
Case Studies
Several studies have focused on the biological implications of compounds related to this compound:
- TBK1 Inhibition Study : A study evaluated the structure–activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives. The lead compound exhibited significant inhibition of TBK1 with a corresponding reduction in inflammatory markers in THP-1 cells .
- Anticancer Activity : Another investigation assessed the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives against human tumor cell lines. The results indicated that certain derivatives led to a marked decrease in cell viability, highlighting their potential as anticancer agents .
Research Findings
Recent research has expanded on the understanding of the biological activity of pyrazolo[3,4-b]pyridine compounds:
- Structure–Activity Relationships (SAR) : The effectiveness of these compounds is highly dependent on their substituents at specific positions on the pyrazole and pyridine rings. Modifications at C3 and N1 positions have shown to enhance potency against kinases and improve selectivity profiles .
- In vitro Studies : Various derivatives have been tested in vitro for their ability to inhibit cell proliferation and modulate kinase activity. Results consistently demonstrate that modifications can lead to improved biological activity and selectivity towards specific targets such as CDK2 and CDK9 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
